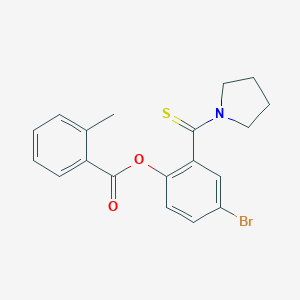
N-(2,4,6-trimethylphenyl)naphthalene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4,6-trimethylphenyl)naphthalene-2-carboxamide, commonly known as TTA, is a synthetic compound that has gained considerable attention in scientific research due to its potential uses in various fields. TTA is a non-toxic, non-fluorescent, and non-cytotoxic compound that has been shown to have a wide range of applications, including in the field of medicine, biochemistry, and biotechnology.
作用機序
The mechanism of action of TTA is not fully understood, but it is thought to involve the inhibition of PPARγ activity. PPARγ is a transcription factor that regulates the expression of genes involved in adipocyte differentiation and glucose homeostasis. By inhibiting PPARγ activity, TTA may reduce adipocyte differentiation and improve glucose homeostasis.
Biochemical and Physiological Effects
TTA has been shown to have a wide range of biochemical and physiological effects. In animal models, TTA has been shown to reduce body weight, adiposity, and serum triglyceride levels. TTA has also been shown to improve insulin sensitivity and glucose tolerance. In vitro studies have shown that TTA can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α.
実験室実験の利点と制限
One of the main advantages of using TTA in lab experiments is its non-toxic and non-cytotoxic nature. TTA has been shown to have minimal side effects and is generally well-tolerated in animal models. However, one of the limitations of using TTA in lab experiments is its limited solubility in water, which may limit its use in certain experimental protocols.
将来の方向性
There are several potential future directions for research on TTA. One area of interest is the potential therapeutic applications of TTA in the treatment of obesity, type 2 diabetes, and metabolic syndrome. Further research is needed to determine the optimal dosage and administration of TTA for these conditions.
Another area of interest is the potential use of TTA in the field of biotechnology. TTA has been shown to have anti-inflammatory properties and may have potential uses in the development of anti-inflammatory drugs. Additionally, TTA may have potential uses in the development of biosensors and other diagnostic tools.
Conclusion
In conclusion, N-(2,4,6-trimethylphenyl)naphthalene-2-carboxamide, or TTA, is a synthetic compound that has gained considerable attention in scientific research due to its potential uses in various fields. TTA has been shown to have a wide range of applications, including in the field of medicine, biochemistry, and biotechnology. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of TTA.
合成法
TTA can be synthesized using a variety of methods, including the reaction of 2-naphthoyl chloride with 2,4,6-trimethylaniline in the presence of a base. Other methods include the reaction of 2-naphthoic acid with 2,4,6-trimethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
科学的研究の応用
TTA has been extensively studied for its potential uses in various scientific fields. In the field of biochemistry, TTA has been shown to inhibit the activity of peroxisome proliferator-activated receptor gamma (PPARγ), a transcription factor that regulates adipocyte differentiation and glucose homeostasis. TTA has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α).
In the field of medicine, TTA has been shown to have potential therapeutic applications in the treatment of obesity, type 2 diabetes, and metabolic syndrome. TTA has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. TTA has also been shown to reduce body weight and adiposity in animal models of obesity.
特性
製品名 |
N-(2,4,6-trimethylphenyl)naphthalene-2-carboxamide |
|---|---|
分子式 |
C20H19NO |
分子量 |
289.4 g/mol |
IUPAC名 |
N-(2,4,6-trimethylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C20H19NO/c1-13-10-14(2)19(15(3)11-13)21-20(22)18-9-8-16-6-4-5-7-17(16)12-18/h4-12H,1-3H3,(H,21,22) |
InChIキー |
XQBUYGZGTKHTNJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC3=CC=CC=C3C=C2)C |
正規SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC3=CC=CC=C3C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-(5-{(E)-[3-(butan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-3-methylbenzoate](/img/structure/B306250.png)
![ethyl 2-[(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306252.png)
![5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B306253.png)
![4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306254.png)
![2-[(3-{(E)-[3-(butan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B306260.png)
![ethyl 2-[(5E)-2,4-dioxo-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306261.png)
![(5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306263.png)
![ethyl 2-(5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B306264.png)
![2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B306265.png)
![2-Ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306266.png)
![2-Bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B306267.png)
![2-Chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306268.png)
![5-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzenesulfonate](/img/structure/B306269.png)
